molecular formula C19H26N4O B6236973 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine CAS No. 1281035-76-4

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine

Cat. No. B6236973
CAS RN: 1281035-76-4
M. Wt: 326.4
InChI Key:
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Description

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine, also known as 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-benzoyl]-4-ethylpiperazine, is a small molecule compound that has been used in scientific research for many years. It is an aromatic heterocyclic compound with a characteristic pyrazole ring structure. The compound has been studied for its potential applications in various fields, including drug discovery and development, biochemical research, and cell signaling.

Mechanism of Action

The exact mechanism of action of 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine{4-[(3,5-dimethyl-1H-pyrazol-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazineyl)methyl]benzoyl}-4-ethylpiperazine is not completely understood. However, it is believed that the compound binds to certain receptors in the cell membrane, leading to a cascade of biochemical events that can result in a variety of effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could lead to increased drug levels in the body.
Biochemical and Physiological Effects
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine{4-[(3,5-dimethyl-1H-pyrazol-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazineyl)methyl]benzoyl}-4-ethylpiperazine has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes involved in drug metabolism, which could lead to increased drug levels in the body. In addition, the compound has been found to have anti-inflammatory and anti-cancer properties, which could be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine{4-[(3,5-dimethyl-1H-pyrazol-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazineyl)methyl]benzoyl}-4-ethylpiperazine has several advantages and limitations when used in laboratory experiments. The compound is relatively easy to synthesize and is available commercially, which makes it an attractive option for researchers. In addition, the compound is stable and has a low toxicity profile. However, the compound is not water soluble, which can make it difficult to use in certain experiments.

Future Directions

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine{4-[(3,5-dimethyl-1H-pyrazol-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazineyl)methyl]benzoyl}-4-ethylpiperazine has a wide range of potential applications in scientific research. Future research could focus on exploring the compound's potential as an anti-tumor agent, as well as its potential for use in drug discovery and development. In addition, further research could be conducted to explore the compound's effects on various biochemical and physiological processes, including its effects on the brain and nervous system, as well as its effects on the cardiovascular system. Finally, further research could be conducted to explore the compound's potential for use in cell signaling and metabolism.

Synthesis Methods

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine{4-[(3,5-dimethyl-1H-pyrazol-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazineyl)methyl]benzoyl}-4-ethylpiperazine can be synthesized using a variety of methods. The most common method is the reaction of ethyl piperazine and 3,5-dimethyl-1H-pyrazol-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazineylmethylbenzoyl chloride. This reaction produces the desired compound in high yield and has been used in several studies. Other methods of synthesis include the reaction of ethyl piperazine with 3,5-dimethyl-1H-pyrazol-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazineylmethylbenzoyl bromide and the reaction of ethyl piperazine and 3,5-dimethyl-1H-pyrazol-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazineylmethylbenzoyl iodide.

Scientific Research Applications

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine{4-[(3,5-dimethyl-1H-pyrazol-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazineyl)methyl]benzoyl}-4-ethylpiperazine has been used in numerous scientific studies. It has been used in drug discovery and development, as it has shown potential as an anti-tumor agent. It has also been used in biochemical research to study the effects of different compounds on cellular signaling and metabolism. In addition, the compound has been used in research on the effects of various drugs on the brain and nervous system, as well as in studies of the effects of drugs on the cardiovascular system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine' involves the reaction of 4-ethylpiperazine with 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl chloride in the presence of a base to form the desired product.", "Starting Materials": ["4-ethylpiperazine", "4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl chloride", "base"], "Reaction": ["Step 1: Dissolve 4-ethylpiperazine in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or sodium hydroxide to the solution.", "Step 3: Slowly add 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl chloride to the solution while stirring at room temperature.", "Step 4: Allow the reaction mixture to stir for several hours at room temperature or at a slightly elevated temperature.", "Step 5: Quench the reaction by adding an acid such as hydrochloric acid or acetic acid to the mixture.", "Step 6: Extract the product with a suitable solvent such as ethyl acetate or diethyl ether.", "Step 7: Purify the product by column chromatography or recrystallization."] }

CAS RN

1281035-76-4

Product Name

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine

Molecular Formula

C19H26N4O

Molecular Weight

326.4

Purity

95

Origin of Product

United States

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